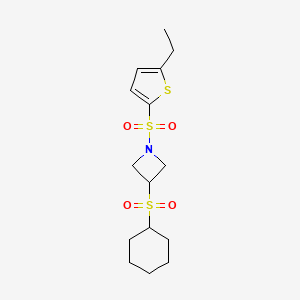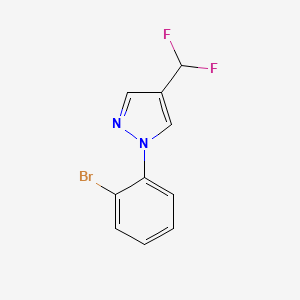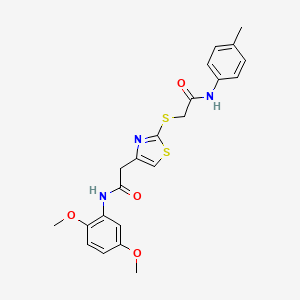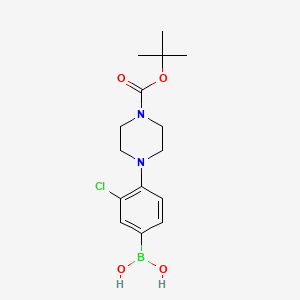![molecular formula C19H12ClFN4O3 B2366076 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one CAS No. 1251691-11-8](/img/structure/B2366076.png)
3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one” is a complex organic compound. It contains several functional groups and rings including a 1,2,4-oxadiazole ring, a pyridazine ring, and phenyl rings with chloro, fluoro, and methoxy substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. For example, the 1,2,4-oxadiazole ring could be formed via a ring closure reaction involving a 1,2-dicarbonyl compound and hydrazine . The pyridazine ring could be synthesized via a similar process . The introduction of the phenyl rings with the chloro, fluoro, and methoxy substituents would likely involve electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecule contains several aromatic rings, which contribute to its planarity and rigidity. The presence of the electronegative fluorine and chlorine atoms on the phenyl rings could result in interesting electronic properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the oxadiazole ring could participate in nucleophilic substitution reactions . The phenyl rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polar oxadiazole ring and methoxy group, and its melting and boiling points would be influenced by its molecular weight and structure .Scientific Research Applications
Anticancer and Antiangiogenic Activities
Pyridazinones, including compounds structurally similar to the one , have been synthesized and evaluated for their anticancer and antiangiogenic activities. In one study, derivatives of pyridazinone exhibited inhibitory effects on various human cancer cell lines and showed potent antiangiogenic activities against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).
Antimicrobial Activity
Compounds with the 1,2,4-oxadiazole moiety, such as the one being investigated, have been explored for their antimicrobial properties. For instance, certain derivatives demonstrated significant antibacterial activity against various bacterial strains (Rai et al., 2009).
Herbicidal Activity
Research has also explored the herbicidal applications of compounds containing 1,3,4-oxadiazole rings. A study on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring showed moderate to high herbicidal activity against graminaceous plants, suggesting potential agricultural applications (Tajik & Dadras, 2011).
Structural Analysis and Design
The structural design and analysis of compounds with pyridazine analogs have been a significant area of research. For instance, a compound with a similar structure underwent detailed structural analysis, including density functional theory calculations, to understand its pharmaceutical significance (Sallam et al., 2021).
Crystal Packing and Non-Covalent Interactions
The study of crystal packing and non-covalent interactions in compounds with 1,2,4-oxadiazole derivatives has provided insights into their supramolecular architectures. This research is essential for understanding the stability and reactivity of these compounds (Sharma et al., 2019).
Future Directions
Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate its potential biological activity given its complex structure and the presence of several functional groups that are common in bioactive compounds .
properties
IUPAC Name |
3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O3/c1-27-13-4-2-3-12(10-13)25-8-7-16(26)17(23-25)19-22-18(24-28-19)11-5-6-14(20)15(21)9-11/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBARWZRDRWUSCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole](/img/structure/B2365995.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride](/img/structure/B2365996.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2365998.png)

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)
![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)



![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)
